Methyl(thiophen-3-yl)borinic acid

Description

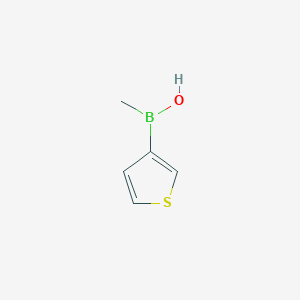

Methyl(thiophen-3-yl)borinic acid is an organoboron compound classified as a borinic acid, characterized by the general formula R₁R₂B(OH), where R₁ is a methyl group (-CH₃) and R₂ is a thiophen-3-yl moiety (C₄H₃S). Its IUPAC name reflects the substitution pattern: boron is bonded to a methyl group and a thiophene ring at the 3-position, with a hydroxyl group completing the trigonal planar geometry . The molecular formula is C₅H₇BO₂S, derived from the methyl group (C₁H₃), thiophen-3-yl (C₄H₃S), boron, and hydroxyl oxygen.

Borinic acids are less common than boronic acids (R-B(OH)₂) but exhibit unique reactivity due to their reduced electrophilicity and increased steric effects. This compound’s thiophene substituent introduces electron-rich aromaticity, which may influence its chemical behavior, such as oxidation kinetics or catalytic activity . Synthetically, non-symmetrical borinic acids like this compound are challenging to prepare, often requiring organometallic additions to boronic esters (e.g., methyl lithium reacting with thiophen-3-yl boronic esters) .

Properties

CAS No. |

718642-04-7 |

|---|---|

Molecular Formula |

C5H7BOS |

Molecular Weight |

125.99 g/mol |

IUPAC Name |

methyl(thiophen-3-yl)borinic acid |

InChI |

InChI=1S/C5H7BOS/c1-6(7)5-2-3-8-4-5/h2-4,7H,1H3 |

InChI Key |

KBIBCFHWZACGST-UHFFFAOYSA-N |

Canonical SMILES |

B(C)(C1=CSC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(thiophen-3-yl)borinic acid typically involves the hydroboration of thiophene derivatives. One common method is the reaction of thiophene with a boron-containing reagent such as borane (BH3) or diborane (B2H6) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as crystallization or distillation to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl(thiophen-3-yl)borinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronates.

Reduction: Reduction reactions can convert the borinic acid to boranes.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for electrophilic substitution reactions.

Major Products Formed

Oxidation: Boronic acids or boronates.

Reduction: Boranes.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Methyl(thiophen-3-yl)borinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl(thiophen-3-yl)borinic acid in chemical reactions involves the formation of a boron-carbon bond, which can then participate in various transformations. In Suzuki-Miyaura coupling, the boron atom interacts with a palladium catalyst to form a palladium-boron intermediate. This intermediate undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Table 1: Key Properties of Methyl(thiophen-3-yl)borinic Acid and Analogues

Key Observations:

Reactivity with H₂O₂: Borinic acids generally oxidize faster than boronic acids due to reduced steric hindrance and electronic effects. For example, phenylborinic acid oxidizes to phenol in 2 minutes, while phenylboronic acid requires 2 hours . This compound’s reactivity is expected to fall between these extremes, influenced by the electron-donating thiophene ring.

Synthetic Complexity: Non-symmetrical borinic acids (e.g., this compound) are harder to synthesize than symmetrical analogues. Methods like sequential organometallic additions to boronic esters are required to avoid byproducts .

Applications: Sensors: Borinic acids are emerging as triggers for H₂O₂ detection due to rapid oxidation kinetics . Catalysis: Thiophene-containing borinic acids may act as Lewis acids in organic transformations, leveraging sulfur’s electron-rich nature .

Electronic and Steric Effects

- Thiophene vs. However, steric bulk from the thiophene ring may hinder access to the boron center .

- Methyl Group : The small methyl substituent minimizes steric effects, allowing for broader functional group compatibility in synthetic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.